Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a benzo[d]thiazole ring, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Incorporation of the furan ring: Finally, the furan ring is introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrobenzo[d]thiazoles
Substitution: Various substituted piperazines
Scientific Research Applications
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways Involved: By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
- Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)morpholin-1-yl)methanone
Uniqueness
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can enhance its biological activity. Additionally, the combination of the benzo[d]thiazole and piperazine rings provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCHMUJQZHGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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